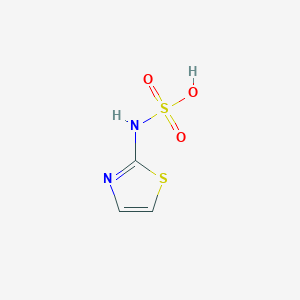
1,3-Thiazol-2-ylsulfamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Thiazol-2-ylsulfamic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and industrial processes .
准备方法
The synthesis of 1,3-Thiazol-2-ylsulfamic acid typically involves the reaction of thiazole derivatives with sulfamic acid under specific conditions. One common method includes the use of thionyl chloride as a reagent to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
化学反应分析
1,3-Thiazol-2-ylsulfamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be substituted with various functional groups
Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired reaction. Major products formed from these reactions include various thiazole derivatives with altered biological and chemical properties.
科学研究应用
1,3-Thiazol-2-ylsulfamic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable tool in biological research
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of dyes, pigments, and as a catalyst in various chemical reactions
作用机制
The mechanism of action of 1,3-Thiazol-2-ylsulfamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of microbial metabolic pathways .
相似化合物的比较
1,3-Thiazol-2-ylsulfamic acid can be compared with other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Tiazofurin: Used in cancer treatment.
Ritonavir: An antiretroviral drug used in HIV/AIDS treatment
The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
生物活性
1,3-Thiazol-2-ylsulfamic acid is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial and antifungal properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiazole derivatives with sulfamic acid. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy) are employed to confirm the structure of the synthesized compounds. For instance, the presence of characteristic peaks in the NMR spectrum can indicate the formation of thiazole moieties, while FTIR can reveal functional groups associated with sulfonamide structures.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Research indicates that thiazole derivatives, including this compound, show enhanced effectiveness against Gram-positive bacteria compared to Gram-negative bacteria. For example:
| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Organism |
|---|---|---|---|
| This compound | 7.8 | 15.6 | Staphylococcus aureus |
| Other Thiazole Derivatives | 3.9 - 15.6 | Varies | Candida albicans |
The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) demonstrate that this compound is potent against pathogens like Staphylococcus aureus and Candida albicans .
Antifungal Activity
The antifungal properties of this compound have been particularly noted in studies involving Candida species. The compound has shown promising results with lower MIC values compared to traditional antifungal agents such as fluconazole. For instance:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 3.9 | Candida albicans |
| Fluconazole | 15.6 | Candida albicans |
Molecular docking studies suggest that the mechanism of action may involve noncompetitive inhibition of key enzymes involved in fungal sterol biosynthesis .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural features. Key aspects include:
- Substituents on the Thiazole Ring : The presence of electron-withdrawing or electron-donating groups can significantly enhance antimicrobial activity.
- Hydrophobicity : Increasing lipophilicity through specific substituents has been linked to improved binding affinity to bacterial and fungal targets.
Research indicates that modifications at specific positions on the thiazole ring can lead to compounds with enhanced biological profiles .
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Antibacterial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited MIC values as low as 1.95 µg/mL against Micrococcus luteus, indicating strong antibacterial potential .
- Antifungal Activity : Another investigation found that thiazole derivatives showed promising results against resistant strains of Candida, suggesting their potential as alternative antifungal agents .
属性
CAS 编号 |
87198-68-3 |
|---|---|
分子式 |
C3H4N2O3S2 |
分子量 |
180.2 g/mol |
IUPAC 名称 |
1,3-thiazol-2-ylsulfamic acid |
InChI |
InChI=1S/C3H4N2O3S2/c6-10(7,8)5-3-4-1-2-9-3/h1-2H,(H,4,5)(H,6,7,8) |
InChI 键 |
KBYLLOKASXNZIL-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=N1)NS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















